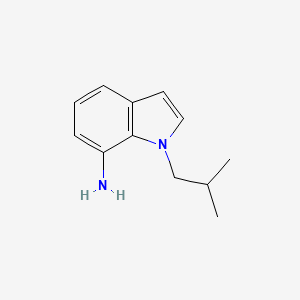
1-(2-Methylpropyl)-1H-indol-7-amine
Übersicht
Beschreibung
1-(2-Methylpropyl)-1H-indol-7-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methylpropyl)-1H-indol-7-amine, also known by its CAS number 1592996-96-7, is a compound derived from the indole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2, with a molecular weight of 188.27 g/mol. The compound features an indole ring substituted with a 2-methylpropyl group at the nitrogen atom, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds related to indoles have shown significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). While specific data on this compound is limited, similar indole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.13 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Tris(1H-indol-3-yl)methylium salts | 0.13 - 1.0 | Various Gram-positive and Gram-negative bacteria |
| Indole derivatives | < 0.98 | MRSA and other resistant strains |
Anticancer Activity
Indole compounds have been extensively studied for their anticancer properties. For example, certain indole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound this compound's structural similarity to other active indoles suggests it may exhibit similar effects.
In a study evaluating various indole derivatives, some compounds demonstrated IC50 values in the nanomolar range against cancer cell lines such as HeLa and MCF-7. These studies often involve mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| Compound 7d | 0.34 | MCF-7 |
| Compound 7d | 0.52 | HeLa |
| Compound related to this compound | TBD | Various cancer lines (hypothetical) |
The biological activity of indole derivatives is often attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Many indoles act as inhibitors of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Indole compounds can modulate receptor activity, impacting cellular signaling pathways crucial for tumor growth and survival.
- Membrane Interaction : Certain studies suggest that indoles may disrupt microbial cell membranes, enhancing their antimicrobial efficacy .
Case Studies
Several case studies highlight the therapeutic potential of indole derivatives:
- Antimicrobial Efficacy : A study involving tris(1H-indol-3-yl)methylium salts demonstrated high efficacy against both sensitive and resistant bacterial strains, showcasing the potential for developing new antimicrobial agents based on indole structures .
- Cancer Treatment : Research on a series of N-substituted indoles indicated significant antiproliferative effects across multiple cancer types, suggesting that modifications to the indole structure can enhance therapeutic outcomes .
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-7-6-10-4-3-5-11(13)12(10)14/h3-7,9H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKEGBIPLDTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















